molecular formula C6H14ClNO3 B2436955 (3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride CAS No. 2460740-23-0

(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride

Cat. No.: B2436955
CAS No.: 2460740-23-0
M. Wt: 183.63
InChI Key: RQHYOUHNQXMZRV-GEMLJDPKSA-N
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Description

(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with hydroxymethyl and diol groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Diol Formation: The diol groups are introduced through oxidation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diol groups to hydroxyl groups or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways: The compound may influence biochemical pathways related to its functional groups, such as hydroxylation and oxidation-reduction reactions.

Comparison with Similar Compounds

    (3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol: The non-hydrochloride form of the compound.

    (3R,4R)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    4-(Hydroxymethyl)piperidine: A simpler derivative lacking the diol groups.

Uniqueness:

    Stereochemistry: The (3S,4S) configuration provides specific spatial properties that can influence its reactivity and interactions.

    Functional Groups: The presence of both hydroxymethyl and diol groups allows for diverse chemical reactions and applications.

Properties

IUPAC Name

(3S,4S)-4-(hydroxymethyl)piperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-4-6(10)1-2-7-3-5(6)9;/h5,7-10H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHYOUHNQXMZRV-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(CO)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@]1(CO)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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